molecular formula C13H7F3O2 B6399877 3-(3,5-Difluorophenyl)-5-fluorobenzoic acid CAS No. 1262006-06-3

3-(3,5-Difluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6399877
CAS No.: 1262006-06-3
M. Wt: 252.19 g/mol
InChI Key: UZCGVFXEUWEWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorophenyl)-5-fluorobenzoic acid: is an aromatic compound characterized by the presence of fluorine atoms on its phenyl and benzoic acid rings. This compound is of interest in various fields due to its unique chemical properties, which include high stability and reactivity.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCGVFXEUWEWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689633
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-06-3
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-5-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound is also prone to electrophilic and nucleophilic substitution reactions, facilitated by the presence of fluorine atoms which activate the aromatic ring.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound in pharmaceuticals.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential use in the development of new drugs due to its unique chemical properties.
  • Explored for its anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the manufacture of specialty chemicals and advanced materials.
  • Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 3-(4-Bromophenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid

Comparison:

  • 3-(3,5-Difluorophenyl)-5-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and biological properties.
  • Compared to 3-(3,5-Difluorophenyl)propionic acid , the benzoic acid derivative has a higher molecular weight and different reactivity.
  • The presence of bromine in 3-(4-Bromophenyl)propionic acid and methoxy group in 3-(4-Methoxyphenyl)propionic acid results in different electronic and steric effects, influencing their chemical behavior and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.